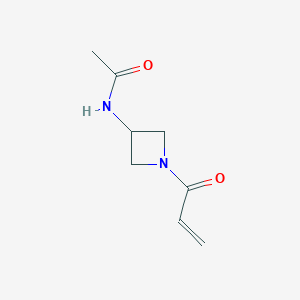

N-(4-fluorobenzyl)-2-(2-phenylacetyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Material Science and Polymer Technology

Synthesis and Properties of Ortho-linked Polyamides Compounds structurally related to "N-(4-fluorobenzyl)-2-(2-phenylacetyl)benzenecarboxamide" have been utilized in the synthesis of new polyamides with significant thermal stability and solubility in polar solvents. These polyamides exhibit useful levels of thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, demonstrating their potential for creating transparent, flexible, and tough films for various applications (Hsiao et al., 2000).

Medicinal Chemistry

Histone Deacetylase Inhibition and Antitumor Activity A structurally analogous compound, MS-27-275, which shares functional groups with "N-(4-fluorobenzyl)-2-(2-phenylacetyl)benzenecarboxamide," has shown marked in vivo antitumor activity against various human tumors. It inhibits histone deacetylase, causing hyperacetylation of nuclear histones and inducing changes in cell cycle distribution. This suggests the potential for developing novel chemotherapeutic strategies for cancers insensitive to traditional agents (Saito et al., 1999).

HIV Integrase Inhibition Compounds bearing a resemblance to "N-(4-fluorobenzyl)-2-(2-phenylacetyl)benzenecarboxamide" have been explored for their ability to inhibit HIV-1 integrase, a vital enzyme in the viral replication process. These inhibitors exhibit potent activity in both enzymatic assays and preclinical models, highlighting their potential as antiviral agents with favorable pharmacokinetic properties (Pace et al., 2007).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FNO2/c23-18-12-10-17(11-13-18)15-24-22(26)20-9-5-4-8-19(20)21(25)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBSSVSXGBSQKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)

![1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2927632.png)

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2927637.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)

![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)